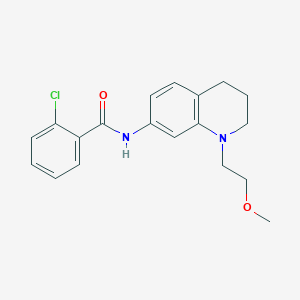

2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group attached to a tetrahydroquinoline moiety. The presence of the methoxyethyl group further enhances its chemical properties, making it a subject of interest for researchers.

Properties

IUPAC Name |

2-chloro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c1-24-12-11-22-10-4-5-14-8-9-15(13-18(14)22)21-19(23)16-6-2-3-7-17(16)20/h2-3,6-9,13H,4-5,10-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLDEDALRVDFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with the tetrahydroquinoline derivative.

Formation of the Benzamide Group: The final step involves the acylation of the amine group with 2-chlorobenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(2-methoxyethyl)-N-(1-naphthylmethyl)ethanamine hydrochloride

- N-Methoxy-N-methylbenzamide

- Dimethachlor

Uniqueness

2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide stands out due to its unique combination of a chloro-substituted benzamide group and a tetrahydroquinoline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The molecular formula of 2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is , with a molecular weight of 374.87 g/mol. The presence of a chloro group and a methoxyethyl substituent on the tetrahydroquinoline structure contributes to its unique pharmacological properties.

Antitumor Activity

Recent studies have demonstrated that compounds similar to 2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit significant antitumor activity. For instance, research on derivatives of tetrahydroquinoline has shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 (Lung) | 6.75 ± 0.19 | 2D Assay |

| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | 2D Assay |

| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 | 2D Assay |

These findings suggest that modifications in the structure of tetrahydroquinoline can enhance its efficacy against tumor proliferation .

Antimicrobial Activity

The compound's structural features also indicate potential antimicrobial properties. Sulfonamide derivatives are known for their antibacterial effects, and similar compounds have shown effectiveness in inhibiting bacterial growth through various mechanisms . The presence of the tetrahydroquinoline moiety may enhance interactions with microbial targets.

Case Studies

One notable case study involved the evaluation of a related compound in vitro against three human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives exhibited higher cytotoxicity in two-dimensional cultures compared to three-dimensional cultures, highlighting the importance of cellular context in assessing drug efficacy .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of 2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is crucial for its development as a therapeutic agent. Studies have indicated that compounds within this class can demonstrate varied absorption rates and bioavailability depending on their chemical structure .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Cmax | Varies by formulation |

| Tmax | Varies by formulation |

| Half-life | Varies by formulation |

These parameters are essential for determining dosing regimens and predicting therapeutic outcomes in clinical settings.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

Methodological Answer: The synthesis typically involves coupling a tetrahydroquinoline derivative with a benzoyl chloride intermediate. For example:

- Step 1: Preparation of the tetrahydroquinoline core via catalytic hydrogenation of quinoline derivatives using Pd/C under H₂ in methanol (18 h, room temperature) .

- Step 2: Functionalization of the tetrahydroquinoline with a 2-methoxyethyl group via nucleophilic substitution or reductive amination .

- Step 3: Coupling with 2-chlorobenzoyl chloride in dichloromethane (DCM) using pyridine as a base (1–2 h, room temperature) .

Purification: - Liquid-liquid extraction with ethyl acetate/water, followed by drying over MgSO₄ and column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Yields range from 70% to 96% depending on reaction scale and catalyst selection .

Q. Which spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the tetrahydroquinoline core (e.g., shifts at δ 3.4–3.7 ppm for methoxyethyl protons) and benzamide carbonyl (δ ~167 ppm) .

- HPLC-MS: Use C18 columns with acetonitrile/water (+0.1% formic acid) gradients to assess purity (>95%) and detect byproducts (e.g., unreacted benzoyl chloride) .

- X-ray Crystallography: Resolve stereochemical ambiguities in the tetrahydroquinoline ring, particularly for chiral centers introduced during synthesis .

Advanced Research Questions

Q. How does the 2-methoxyethyl substituent influence the compound’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer:

- Lipophilicity: The 2-methoxyethyl group increases solubility compared to alkyl chains, as measured by logP assays (e.g., shake-flask method: logP = 2.8 ± 0.3) .

- Metabolic Stability: Evaluate hepatic microsomal half-life (e.g., human liver microsomes, NADPH cofactor) to predict CYP450-mediated oxidation susceptibility. The ether linkage reduces first-pass metabolism compared to ester-containing analogs .

- Membrane Permeability: Use Caco-2 cell monolayers to assess apparent permeability (Papp > 5 × 10⁻⁶ cm/s indicates blood-brain barrier potential) .

Q. What in vitro and in vivo models are suitable for investigating this compound’s efficacy against multidrug-resistant (MDR) cancers?

Methodological Answer:

- In Vitro:

- Cell Lines: MCF-7/ADR (doxorubicin-resistant breast cancer) or KB-V1 (vincristine-resistant cervical cancer) to test P-glycoprotein (P-gp) inhibition via calcein-AM assays .

- Dose Range: 0.1–50 μM, with combination studies using paclitaxel or doxorubicin to assess synergy (e.g., Chou-Talalay method) .

- In Vivo:

- Xenograft Models: Nude mice implanted with MDR tumor lines (e.g., NCI/ADR-RES). Administer 10–50 mg/kg (oral or i.p.) daily for 21 days; monitor tumor volume and P-gp expression via immunohistochemistry .

Q. How can computational methods predict target engagement and off-target risks?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with P-gp (PDB ID: 6QEX) or kinase targets (e.g., EGFR). Key residues: Phe-978 (P-gp) and Lys-745 (EGFR) .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the benzamide moiety in hydrophobic binding pockets. RMSD < 2.0 Å indicates favorable binding .

- Off-Target Screening: Employ SwissTargetPrediction to rank potential off-targets (e.g., carbonic anhydrase IX) and validate via enzyme inhibition assays .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields (70% vs. 96%): How to reconcile these?

Resolution:

- Catalyst Differences: Higher yields (96%) are achieved with DBU (1,8-diazabicycloundec-7-ene) versus pyridine due to superior activation of carboxyl groups .

- Scale Effects: Milligram-scale reactions often report lower yields (70–85%) due to purification losses, while multigram syntheses optimize solvent volumes and workup .

Q. Conflicting biological activity data in PubChem vs. journal studies: Which source is reliable?

Resolution:

- PubChem Data: Derived from computational predictions (e.g., PASS algorithm) and require experimental validation. Prioritize peer-reviewed studies (e.g., IC₅₀ = 1.2 μM in MDR reversal vs. PubChem’s predicted 10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.